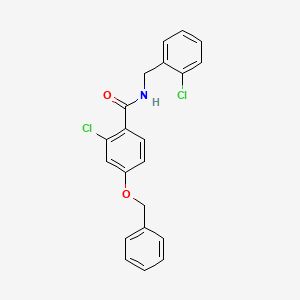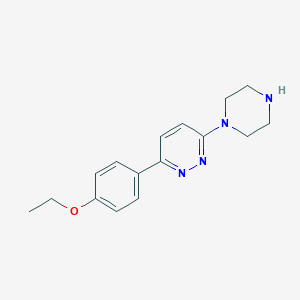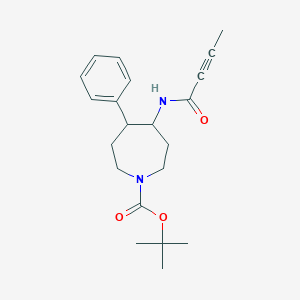
4-(benciloxi)-2-cloro-N-(2-clorobencil)bencenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is an organic compound that features a benzyloxy group, two chlorine atoms, and a benzenecarboxamide moiety
Aplicaciones Científicas De Investigación
4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: May be used in studies involving enzyme inhibition or receptor binding due to its amide functionality.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It’s known that benzylic compounds are often involved in free radical reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, such as oxidation and reduction . These reactions can lead to various downstream effects, including the formation of new compounds and the activation or inhibition of certain biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide typically involves multiple steps:
Formation of 4-(benzyloxy)-2-chlorobenzoic acid: This can be achieved by reacting 4-hydroxy-2-chlorobenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate.
Conversion to 4-(benzyloxy)-2-chlorobenzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is reacted with 2-chlorobenzylamine to yield the final product, 4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Hydrolysis: Carboxylic acids and amines.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)-2-chlorobenzoic acid: Shares the benzyloxy and chlorine substituents but lacks the amide group.
2-chlorobenzylamine: Contains the 2-chlorobenzyl moiety but lacks the benzyloxy and amide groups.
4-(benzyloxy)-2-chlorobenzoyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
4-(benzyloxy)-2-chloro-N-(2-chlorobenzyl)benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and amide groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-19-9-5-4-8-16(19)13-24-21(25)18-11-10-17(12-20(18)23)26-14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJVJPWAGYIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2430293.png)
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2430294.png)

![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)


![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)

![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide](/img/structure/B2430305.png)

![10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2430307.png)

